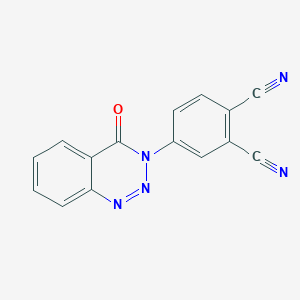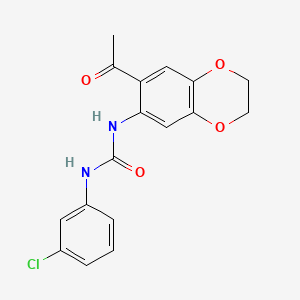![molecular formula C21H19ClN2O3S B3610112 N-(3-chloro-2-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3610112.png)
N-(3-chloro-2-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a chemical compound that has been synthesized for research purposes. It is commonly referred to as CM-272 and has been studied for its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of CM-272 involves the inhibition of several enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. CM-272 has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides in cells. Additionally, CM-272 has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CM-272 are varied and depend on the specific disease or pathway being studied. In cancer research, CM-272 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, CM-272 has been shown to inhibit the production of inflammatory cytokines. In autoimmune disease research, CM-272 has been shown to inhibit the activity of T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CM-272 in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of inhibiting these targets without affecting other pathways or enzymes. However, one limitation of using CM-272 is its potential toxicity. It is important for researchers to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on CM-272. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another area of interest is its potential as a tool compound in chemical biology research. Researchers could use CM-272 to study the effects of inhibiting specific enzymes and pathways in cells. Finally, more studies are needed to determine the safety and toxicity of CM-272 in humans.
Aplicaciones Científicas De Investigación
CM-272 has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in these diseases. CM-272 has also been studied for its potential as a tool compound in chemical biology research.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14-6-12-18(13-7-14)28(26,27)24-17-10-8-16(9-11-17)21(25)23-20-5-3-4-19(22)15(20)2/h3-13,24H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRQKSVXDSAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3610033.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3610050.png)
![N-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]nicotinamide](/img/structure/B3610082.png)
![2-methoxy-4-(methylthio)-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B3610096.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3610103.png)
![3-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3610107.png)

![3-chloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B3610120.png)
![N-(2,5-dichlorophenyl)-N'-{2-[4-(2-methylphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B3610121.png)
![1-mesityl-2-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3610124.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3610126.png)
![4-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-2-(4-morpholinyl)quinazoline](/img/structure/B3610136.png)